3-Bromo-2-fluoro-4-methoxyaniline
Description
Contextualization within Halogenated Aniline (B41778) Chemistry
Halogenated anilines are a significant class of compounds in organic chemistry, serving as versatile building blocks for the synthesis of a wide array of more complex molecules. nih.govnih.gov The presence of halogen atoms on the aniline ring profoundly influences its chemical reactivity, providing handles for various synthetic transformations such as cross-coupling reactions. nih.gov The introduction of different halogens, like bromine and fluorine, at specific positions can fine-tune the electronic and steric properties of the molecule, enabling regioselective reactions that are often challenging to achieve with simple aniline. bath.ac.uk
The subject of this article, 3-Bromo-2-fluoro-4-methoxyaniline (B1458797), is a prime example of a polysubstituted halogenated aniline. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing bromo and fluoro groups creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations.
Significance of Multifunctionalized Aromatic Amines in Synthetic Methodologies
Aromatic amines, in general, are fundamental components in the synthesis of numerous industrially important products, including pharmaceuticals, agrochemicals, and dyes. numberanalytics.com The value of an aromatic amine as a synthetic intermediate is greatly enhanced when it possesses multiple functional groups. nih.govnih.gov These "multifunctionalized" aromatic amines offer several advantages in synthetic design. They can act as scaffolds, allowing for the sequential and selective modification of different parts of the molecule. This leads to the efficient construction of complex molecular architectures.
The compound this compound embodies this principle. Each of its functional groups—the amine, the methoxy group, the bromine atom, and the fluorine atom—can potentially be targeted in different chemical reactions. This multi-handle nature makes it a valuable precursor for creating diverse molecular libraries for drug discovery and materials science.
Overview of Research Trajectories for this compound
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research directions. A primary area of investigation would be its utility as a key intermediate in the synthesis of biologically active compounds. The aniline and halogenated aromatic moieties are common features in many pharmaceutical agents.
Furthermore, the unique substitution pattern of this compound makes it an interesting substrate for studying the mechanisms of various organic reactions. For instance, investigating its behavior in metal-catalyzed cross-coupling reactions could provide valuable insights into the selective activation of C-Br versus C-F bonds. The development of efficient synthetic routes to this compound and the exploration of its reactivity profile are likely to be the initial steps in unlocking its full potential in organic synthesis.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₇BrFNO |
| Molecular Weight | 220.04 g/mol |
| Monoisotopic Mass | 218.9695 Da |
| SMILES | COC1=C(C(=C(C=C1)N)F)Br |
| InChI | InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3 |
| InChIKey | HSADDMONOMGFHW-UHFFFAOYSA-N |
Table 1: Key Properties of this compound. Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSADDMONOMGFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824171-83-6 | |
| Record name | 3-bromo-2-fluoro-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodological Advancements for 3 Bromo 2 Fluoro 4 Methoxyaniline
Retrosynthetic Analysis of 3-Bromo-2-fluoro-4-methoxyaniline (B1458797)
A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, more readily available precursors. The primary disconnections involve the carbon-nitrogen bond of the aniline (B41778), the carbon-bromine bond, the carbon-fluorine bond, and the carbon-oxygen bond of the methoxy (B1213986) group.
A logical retrosynthetic pathway would involve the reduction of a corresponding nitro-substituted aromatic compound. This leads to the precursor 3-bromo-2-fluoro-4-methoxynitrobenzene. Further deconstruction of this intermediate can proceed via several routes. The bromo, fluoro, and methoxy substituents can be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions on a simpler benzene (B151609) derivative.
Precursor Identification and Starting Material Considerations
Based on the retrosynthetic analysis, several potential starting materials can be identified. A common and economically viable approach is to start with a commercially available substituted nitrobenzene (B124822) or aniline. For instance, a plausible starting material could be p-fluoronitrobenzene. google.com This compound provides the foundational fluorine and a nitro group that can be later reduced to the aniline.
Another potential starting point is a substituted aniline, such as 4-fluoro-2-methoxyaniline. chemscene.combldpharm.comtcichemicals.com The synthesis would then involve the selective bromination of this precursor. The choice of starting material is often dictated by factors such as cost, availability, and the efficiency of subsequent transformations.
Direct and Indirect Synthetic Routes
The synthesis of this compound can be achieved through various direct and indirect routes, each with its own set of advantages and challenges. These routes primarily involve the strategic introduction of the bromo, fluoro, and methoxy groups, followed by the formation of the aniline functionality.
Halogenation Approaches (Bromination and Fluorination)
Halogenation, specifically bromination and fluorination, is a key step in the synthesis.
Bromination: The introduction of the bromine atom onto the aromatic ring is typically achieved through electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) are commonly employed for this purpose. google.com The reaction conditions, including the solvent (e.g., acetic acid or dimethylformamide) and temperature, must be carefully controlled to achieve the desired regioselectivity and avoid over-bromination. google.com For example, the bromination of p-fluoronitrobenzene with NBS in acetic acid can yield 3-bromo-4-fluoronitrobenzene (B1266112). google.com Alternatively, direct bromination of an aniline derivative can be performed, though this often requires protection of the amino group to prevent side reactions and to direct the bromination to the desired position. google.com
Fluorination: The introduction of a fluorine atom can be more challenging and is often incorporated in the starting material. For instance, starting with a fluorinated precursor like p-fluoronitrobenzene is a common strategy. google.com Direct fluorination of an aromatic ring is possible but often involves harsh reagents and can lack selectivity.
Methoxy Group Introduction Methodologies (Etherification)
The methoxy group is typically introduced via a nucleophilic substitution reaction, a process known as etherification. A common method involves the reaction of a phenol (B47542) with a methylating agent. In the context of synthesizing this compound, a precursor such as 3-bromo-2-fluoro-4-nitrophenol (B12297186) could be reacted with a methylating agent like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3). chemicalbook.com
Another approach involves the etherification of a fluorinated nitrobenzene derivative. For example, 3-bromo-4-fluoronitrobenzene can be reacted with sodium methoxide (B1231860) in methanol (B129727) to yield 3-bromo-4-methoxynitrobenzene. google.comgoogle.com This reaction proceeds via a nucleophilic aromatic substitution mechanism where the methoxide ion displaces the fluoride (B91410) ion.
Nitro Group Reduction Protocols (e.g., using Na2S or SnCl2·2H2O)
The final step in many synthetic routes to this compound is the reduction of a nitro group to an amine. youtube.comyoutube.com This transformation can be accomplished using a variety of reducing agents.
Sodium Sulfide (B99878) (Na2S): Sodium sulfide is a mild and often selective reducing agent for aromatic nitro compounds. wikipedia.org The reaction is typically carried out in an aqueous or alcoholic medium. For instance, 3-bromo-4-methoxynitrobenzene can be reduced to 3-bromo-4-methoxyaniline (B105698) using Na2S. google.com
Tin(II) Chloride Dihydrate (SnCl2·2H2O): Stannous chloride is another widely used reagent for the reduction of nitroarenes to anilines. youtube.comwikipedia.org The reaction is usually performed in an acidic medium, often with hydrochloric acid, or in an organic solvent like ethanol (B145695) or dioxane. youtube.comchemicalbook.com This method is known for its efficiency and tolerance of various functional groups. A patent describes the reduction of 3-bromo-4-methoxynitrobenzene to 3-bromo-4-methoxyaniline using SnCl2·2H2O with a reported yield of 67%. google.com
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity is a paramount concern throughout the synthesis of this compound. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles or nucleophiles. For example, in the bromination of p-fluoronitrobenzene, the nitro group is a meta-director, while the fluorine atom is an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, determines the regiochemical outcome of the reaction.
Similarly, in the etherification of 3-bromo-4-fluoronitrobenzene, the nucleophilic attack of the methoxide ion occurs at the carbon atom bearing the fluorine, which is activated by the electron-withdrawing nitro group.
Stereoselectivity is not a major consideration in the synthesis of the final achiral product, this compound. However, if chiral starting materials or catalysts were employed, it could become a relevant factor.
Data Tables
Table 1: Key Intermediates and Reagents in the Synthesis of this compound
| Compound/Reagent | Role | Reference |
| p-Fluoronitrobenzene | Starting Material | google.com |
| N-Bromosuccinimide (NBS) | Brominating Agent | google.com |
| 3-Bromo-4-fluoronitrobenzene | Intermediate | google.com |
| Sodium Methoxide | Etherification Reagent | google.comgoogle.com |
| 3-Bromo-4-methoxynitrobenzene | Intermediate | google.com |
| Sodium Sulfide (Na2S) | Reducing Agent | google.comwikipedia.org |
| Tin(II) Chloride Dihydrate (SnCl2·2H2O) | Reducing Agent | youtube.comwikipedia.orgchemicalbook.com |
| 4-Fluoro-2-methoxyaniline | Alternative Starting Material | chemscene.combldpharm.comtcichemicals.com |
Table 2: Comparison of Nitro Group Reduction Protocols
| Reducing Agent | Conditions | Advantages | Disadvantages | Yield | Reference |
| Sodium Sulfide (Na2S) | Aqueous/alcoholic medium | Mild, selective | --- | 72.3% | google.com |
| Tin(II) Chloride Dihydrate (SnCl2·2H2O) | Acidic medium or organic solvent | Efficient, tolerates functional groups | Expensive, air-sensitive | 67% | google.com |
Optimization of Reaction Conditions and Yield Enhancement
Detailed research into the synthesis of related compounds, such as 3-bromo-4-methoxyaniline, provides a clear example of how these parameters are manipulated to enhance yield. A patented three-step process starting from p-fluoronitrobenzene illustrates this effectively. The process involves bromination, followed by etherification, and finally, a nitro-reduction to yield the aniline. google.com
The initial bromination of the starting material is a crucial step where conditions are fine-tuned. For instance, the reaction of p-fluoronitrobenzene with N-bromosuccinimide (NBS) in acetic acid shows a distinct relationship between temperature, time, and yield. google.com Lowering the reaction temperature from 35°C to 15°C necessitates a significant increase in reaction time—from 2 hours to 10 hours—to achieve a comparable high yield of over 90%. google.com This demonstrates a classic trade-off in chemical synthesis between reaction speed and the energy input required.
General strategies for improving yields in the synthesis of halogenated anilines often involve:
Catalyst Selection: For halogenation steps, the choice of catalyst can dramatically influence regioselectivity and reaction efficiency. Palladium-catalyzed C-H bromination, for example, allows for meta-selective halogenation, overcoming the typical ortho- and para-directing effects of the amine group. nih.govscispace.com
Control of Reactants: The concentration and ratio of reactants are fundamental to maximizing product formation while minimizing side reactions. In electrochemical halogenations, for instance, adjusting the concentration of the aniline substrate and the bromide source is crucial for reaction efficiency. acs.org
Temperature and Time: As illustrated in the table below, these two parameters are often inversely related. Finding the optimal balance is key to an efficient and economical process. Optimization studies have shown that for some oxidative coupling reactions, reaction times can be reduced from 20 hours to just 4 hours without a significant loss in conversion or selectivity. scielo.br
The following data table, derived from a synthetic process for a related compound, illustrates how reaction conditions are optimized for yield.
Table 1: Optimization of Bromination Reaction for a Halogenated Aniline Precursor Based on the synthesis of 3-bromo-4-fluoronitrobenzene, a precursor for a related aniline. google.com
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Fluoronitrobenzene | N-Bromosuccinimide | Acetic Acid | 35 | 2.0 | 90.5 |
| p-Fluoronitrobenzene | N-Bromosuccinimide | Acetic Acid | 25 | 4.5 | 90.7 |
| p-Fluoronitrobenzene | N-Bromosuccinimide | Acetic Acid | 15 | 10.0 | 90.5 |
Green Chemistry Principles in Synthetic Pathways
The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. This involves designing reactions that reduce waste, use less hazardous materials, and improve energy efficiency.
Key green strategies applicable to this synthesis include:
Safer Reagents and Solvents: A primary goal is to replace hazardous reagents and solvents with greener alternatives.
Halogenation: Traditional bromination often uses liquid bromine, which is highly toxic and corrosive. Greener methods employ solid, less hazardous bromine sources like N-bromosuccinimide or systems like sodium bromide (NaBr) combined with an oxidant like Oxone. google.comsci-hub.se This approach avoids the use of elemental bromine and expensive metal catalysts. sci-hub.se
Solvents: The use of ionic liquids or water as reaction media is a significant improvement over volatile organic solvents like dichloromethane (B109758) or benzene. scielo.brbeilstein-journals.org Microwave-assisted synthesis has also enabled reactions to proceed entirely without organic solvents. tandfonline.com Acetonitrile has been identified as a "greener" solvent option that can provide a good balance between reaction conversion and selectivity. scielo.br
Atom Economy and Waste Reduction: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product.
Catalytic Processes: Using catalytic amounts of a substance is preferable to stoichiometric amounts. Palladium-catalyzed C-H activation is a powerful tool that allows for direct halogenation, reducing the need for pre-functionalized starting materials and thus minimizing waste. nih.govscispace.com
One-Pot Reactions: Designing a synthesis where multiple steps are carried out in the same reactor without isolating intermediates can significantly reduce solvent use, energy consumption, and waste generation. nih.gov
Energy Efficiency: Alternative energy sources can make synthetic processes more efficient and environmentally friendly.
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. tandfonline.com This technique allows for precise and rapid heating, minimizing energy waste. tandfonline.com
By adopting these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.
Reactivity and Mechanistic Investigations of 3 Bromo 2 Fluoro 4 Methoxyaniline
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluoro and Bromo Substituents
Nucleophilic aromatic substitution (SNAr) on an aryl halide is a significant class of reactions, typically proceeding through a two-step addition-elimination mechanism. libretexts.orglibretexts.org In this process, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The reaction is completed by the departure of the leaving group, which restores the ring's aromaticity. libretexts.org
For an SNAr reaction to occur, the aromatic ring usually requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com In 3-Bromo-2-fluoro-4-methoxyaniline (B1458797), the presence of strongly electron-donating amino and methoxy (B1213986) groups deactivates the ring toward traditional SNAr, making such reactions challenging without specialized conditions or catalysis.
The two halogen substituents, fluorine and bromine, present competitive sites for substitution. In classical SNAr reactions, the rate-determining step is the initial nucleophilic attack. This step is accelerated by a more electronegative halogen's ability to polarize the C-X bond and stabilize the intermediate. youtube.com Consequently, the order of reactivity for leaving groups is typically F > Cl > Br > I, the reverse of that seen in SN1 and SN2 reactions. chemistrysteps.comyoutube.com However, in many metal-catalyzed cross-coupling reactions, the reactivity order is inverted, with the C-Br bond being more reactive than the C-F bond.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for synthesizing carbon-nitrogen bonds, effectively forming aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has largely superseded harsher, traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The catalytic cycle generally involves a Pd(0) species, a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov
While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented, the principles of the reaction allow for predictions. Given the higher reactivity of aryl bromides over aryl fluorides in typical palladium-catalyzed couplings, amination is expected to occur selectively at the C3 position, displacing the bromine atom. nih.gov The reaction would likely employ a palladium precatalyst, a sterically hindered phosphine ligand such as XPhos, and a strong base like sodium tert-butoxide.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Purpose |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Amine | Primary or Secondary Amine | Nucleophile |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium Source |
| Ligand | XPhos, RuPhos, or SPhos | Stabilizes Pd, facilitates reaction |
| Base | NaOt-Bu or K₃PO₄ | Promotes amine deprotonation |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic |
| Temperature | 80-110 °C | Thermal energy for reaction |
Etherification via nucleophilic aromatic substitution involves the displacement of a halide by an alkoxide nucleophile. For this reaction to proceed on an unactivated ring, harsh conditions are often necessary. However, the presence of a strong electron-withdrawing group can facilitate the reaction. For instance, in the related compound 3-bromo-4-fluoronitrobenzene (B1266112), the fluorine atom, activated by the para-nitro group, is readily displaced by sodium methoxide (B1231860) to yield 3-bromo-4-methoxynitrobenzene. google.com This transformation highlights the viability of SNAr at a C-F bond when the ring is sufficiently electron-deficient. google.com
In the case of this compound, the electron-donating amino group deactivates the ring for SNAr, making direct etherification challenging. The fluorine atom is ortho to the activating amino group and para to the activating methoxy group, but these effects are generally insufficient to enable facile displacement by an alkoxide without catalysis.
Table 2: Etherification Conditions for the Analogous 3-Bromo-4-fluoronitrobenzene google.com
| Parameter | Condition |
|---|---|
| Substrate | 3-Bromo-4-fluoronitrobenzene |
| Nucleophile | Sodium methoxide |
| Solvent | Methanol (B129727) |
| Temperature | 10-60 °C |
| Reaction Time | 0.2-4 hours |
The introduction of a cyano group onto an aromatic ring can be achieved by substituting a halide. While classical methods often require harsh conditions, modern synthetic protocols, such as organophotoredox-assisted cyanation, have emerged as milder alternatives for the conversion of bromoarenes. rsc.org These methods can proceed under gentle conditions, using a photocatalyst to mediate the reaction between the aryl bromide and a cyanide source, such as tosyl cyanide (TsCN). rsc.org
Applying this logic to this compound, it is plausible that the bromine atom could be selectively replaced by a nitrile group. The C-Br bond is more susceptible to such radical or palladium-catalyzed cyanation reactions than the more robust C-F bond.
Table 3: Potential Conditions for Cyanation Reaction
| Parameter | Condition | Reference Method |
|---|---|---|
| Substrate | This compound | Aryl Bromide |
| Cyanide Source | Tosyl Cyanide (TsCN) or Zn(CN)₂ | Reagent |
| Catalyst System | 4CzIPN (photoredox) or Pd(PPh₃)₄ | Catalyst |
| Base/Additive | K₃PO₄ or (TMS)₃SiOH | Additive |
| Solvent | Acetone or DMF | Reaction Medium |
| Conditions | Blue LED irradiation or heat | Initiation |
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich π-system of the ring. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation (an arenium ion or σ-complex), followed by deprotonation to restore aromaticity. libretexts.org
The regioselectivity of EAS is governed by the existing substituents on the ring. In this compound, the directing effects are as follows:
-NH₂ (Amino): A powerful activating, ortho-, para-directing group.
-OCH₃ (Methoxy): A strong activating, ortho-, para-directing group.
-F (Fluoro) and -Br (Bromo): Deactivating, ortho-, para-directing groups.
The combined influence of these substituents strongly favors electrophilic attack at the C5 position, which is ortho to the methoxy group and para to the amino group. This position is the most nucleophilic due to the synergistic electron-donating effects of the amino and methoxy groups.
Halogenation (e.g., with Br₂/FeBr₃ or Cl₂/AlCl₃) and nitration (e.g., with HNO₃/H₂SO₄) are classic EAS reactions. lumenlearning.comlibretexts.org Given the powerful activating nature of the aniline and methoxy substituents, these reactions are expected to proceed readily. The C5 position is the predicted site of substitution, yielding 3-Bromo-5-halo-2-fluoro-4-methoxyaniline or 3-Bromo-2-fluoro-4-methoxy-5-nitroaniline, respectively. Care must be taken during nitration, as the strong oxidizing conditions can be destructive to the electron-rich aniline ring.
Table 4: Reagents for Electrophilic Halogenation and Nitration
| Reaction | Electrophile Source | Catalyst (if needed) | Predicted Product |
|---|---|---|---|
| Bromination | Br₂ | FeBr₃ or none (due to activation) | 3,5-Dibromo-2-fluoro-4-methoxyaniline |
| Chlorination | Cl₂ | AlCl₃ or none (due to activation) | 5-Chloro-3-bromo-2-fluoro-4-methoxyaniline |
| Nitration | HNO₃ / H₂SO₄ | - | 3-Bromo-2-fluoro-4-methoxy-5-nitroaniline |
Sulfonation (using fuming H₂SO₄) and Friedel-Crafts acylation (using an acyl chloride/AlCl₃) are other important EAS reactions. masterorganicchemistry.comlibretexts.org However, the free amino group in anilines presents a significant complication for Friedel-Crafts reactions. The basic nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring toward electrophilic attack.
To circumvent this issue, the amino group is typically protected, often by conversion to an acetanilide (B955) (amide). The resulting N-acetyl group is still an activating ortho-, para-director but is significantly less basic, preventing catalyst poisoning. Following acylation at the C5 position, the protecting group can be removed by hydrolysis to regenerate the amine. Sulfonation is also expected to occur at the C5 position.
Table 5: Conditions for Electrophilic Sulfonation and Acylation
| Reaction | Reagents | Key Consideration |
|---|---|---|
| Sulfonation | Fuming H₂SO₄ or SO₃ in H₂SO₄ | Reversible reaction, favors C5 position |
| Acylation | 1. Acetic anhydride (B1165640) (protection) 2. Acyl chloride / AlCl₃ 3. H₃O⁺ / heat (deprotection) | Protection of the amino group is essential for Friedel-Crafts acylation. |
Cross-Coupling Reactions Utilizing the Bromo Substituent
The bromine atom on the aromatic ring of this compound serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. The reactivity of the C-Br bond is influenced by the electronic effects of the other substituents on the ring. The electron-donating methoxy and amino groups can enhance the oxidative addition of palladium to the C-Br bond, a key step in the catalytic cycle of many cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds, styrenes, and conjugated dienes. libretexts.org This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk For a substrate like this compound, the Suzuki-Miyaura coupling offers a direct route to a diverse range of substituted aniline derivatives.
Protocols for the Suzuki-Miyaura coupling of ortho-substituted bromoanilines, which are structurally similar to this compound, have been successfully developed. nih.gov These reactions often employ a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), and a phosphine ligand. The choice of ligand is crucial for achieving high yields and can range from simple triphenylphosphine (B44618) (PPh₃) to more elaborate biaryl phosphines. The base, typically a carbonate or phosphate (B84403) salt, plays a key role in the transmetalation step of the catalytic cycle. yonedalabs.com Given the structural features of this compound, typical conditions for its Suzuki-Miyaura coupling would involve a palladium catalyst, a suitable phosphine ligand, a base, and an arylboronic acid in an appropriate solvent.
A representative, albeit general, set of conditions for the Suzuki-Miyaura coupling of an aryl bromide is presented in the table below. The specific conditions for this compound would require optimization.
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-120 °C |
This table represents a generalized protocol and specific conditions may vary.
The successful coupling would yield a 2-fluoro-4-methoxy-3-arylaniline, a valuable scaffold in medicinal chemistry. The synthesis of such biaryl analogs is of significant interest for the development of new therapeutic agents. nih.gov
The Heck reaction provides a method for the arylation of alkenes, leading to the formation of substituted styrenes or other vinylarenes. organic-chemistry.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. organic-chemistry.org For this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would yield the corresponding stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. These products are valuable intermediates in the synthesis of various organic materials and pharmaceutical compounds. researchgate.netnih.govchemrxiv.orgchemrxiv.orgwiley-vch.de A general protocol for the Heck reaction of an aryl bromide is outlined below.
| Parameter | Condition |
| Aryl Halide | This compound |
| Alkene | Styrene, Acrylate ester |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, Acetonitrile |
| Temperature | 100-140 °C |
This table represents a generalized protocol and specific conditions may vary.
The Sonogashira coupling, on the other hand, enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, producing an arylalkyne. organic-chemistry.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The coupling of this compound with a terminal alkyne would provide a direct route to 3-alkynyl-2-fluoro-4-methoxyanilines. These compounds can serve as precursors for a variety of more complex heterocyclic structures.
| Parameter | Condition |
| Aryl Halide | This compound |
| Alkyne | Terminal alkyne (e.g., Phenylacetylene) |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, DMF |
| Temperature | Room temperature to 80 °C |
This table represents a generalized protocol and specific conditions may vary.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance. The Stille coupling utilizes an organotin reagent as the coupling partner. Both reactions offer alternative strategies for the arylation of this compound.
In a Stille coupling, an organostannane, such as an aryltributyltin reagent, would be used. The reaction is typically catalyzed by a palladium complex. A significant drawback of the Stille reaction is the toxicity of the organotin compounds.
Transformations of the Amine Functionality
The primary amine group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. The nucleophilicity of the amine is somewhat reduced by the electron-withdrawing fluorine atom and the steric hindrance from the adjacent bromo and fluoro substituents. Nevertheless, it can readily undergo acylation, sulfonylation, and diazotization reactions.
Acylation of the amine group in this compound can be achieved by reacting it with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. This reaction leads to the formation of the corresponding amide. Given the sterically hindered and electronically deactivated nature of the aniline, more forcing reaction conditions or specific protocols for hindered amines might be necessary to achieve high yields. nih.govrsc.org
| Reagent | Product |
| Acyl chloride (RCOCl) | N-(3-bromo-2-fluoro-4-methoxyphenyl)acetamide |
| Acid anhydride ((RCO)₂O) | N-(3-bromo-2-fluoro-4-methoxyphenyl)acetamide |
This table illustrates the general transformation.
Sulfonylation of the amine can be accomplished by reaction with a sulfonyl chloride in the presence of a base, yielding a sulfonamide. sapub.org Sulfonamides are an important class of compounds with a wide range of biological activities. The reaction of this compound with an arylsulfonyl chloride would produce the corresponding N-(3-bromo-2-fluoro-4-methoxyphenyl)sulfonamide. Recent advances have also described methods for the direct sulfonylation of anilines under mild, photoredox-catalyzed conditions. nih.govrsc.org
| Reagent | Product |
| Sulfonyl chloride (RSO₂Cl) | N-(3-bromo-2-fluoro-4-methoxyphenyl)sulfonamide |
This table illustrates the general transformation.
The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. libretexts.orgorganic-chemistry.org This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. acs.orgacs.org
The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, where the diazonium group is replaced by a range of nucleophiles. ucla.edunih.govwikipedia.orgbyjus.com This provides a powerful method for introducing a wide array of substituents onto the aromatic ring that might be difficult to install by other means. For example, treatment of the diazonium salt of this compound with copper(I) chloride, copper(I) bromide, or potassium iodide would yield the corresponding 1-bromo-2-chloro-3-fluoro-4-methoxybenzene, 1,2-dibromo-3-fluoro-4-methoxybenzene, or 1-bromo-2-fluoro-3-iodo-4-methoxybenzene, respectively.
| Reagent | Product |
| CuCl | 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene |
| CuBr | 1,2-Dibromo-3-fluoro-4-methoxybenzene |
| KI | 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene |
| CuCN | 2-Bromo-3-fluoro-6-methoxybenzonitrile |
| H₂O, heat | 3-Bromo-2-fluoro-4-methoxyphenol |
This table illustrates some possible Sandmeyer reactions.
Schiff Base Formation
Schiff bases, or anils, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. wikipedia.org The reaction of this compound with a carbonyl compound follows this general mechanism, which involves nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the imine. researchgate.net
The mechanism proceeds in several reversible steps:
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.netnih.gov
Proton transfer: An intramolecular proton transfer from the newly formed ammonium (B1175870) group to the carbinolate group results in a neutral carbinolamine (hemiaminal) intermediate. nih.gov
Dehydration: The hydroxyl group of the carbinolamine is protonated (often catalyzed by a trace amount of acid), making it a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the final Schiff base. researchgate.netnih.gov
The reactivity of the aniline in this process is influenced by the electronic properties of the substituents on the aromatic ring. The methoxy group (-OCH₃) at the para position is an electron-donating group, which increases the electron density on the ring and the nucleophilicity of the amino group, thus promoting the reaction. Conversely, the bromine and fluorine atoms are electron-withdrawing, which can decrease the basicity and nucleophilicity of the amine. chemistrysteps.com Computational studies on similar systems, like para-substituted anilines reacting with aldehydes, have shown that electron-donating groups can lower the energy barrier for the formation of the carbinolamine intermediate. ejpmr.com
| Carbonyl Reactant | Expected Schiff Base Product | Notes |
|---|---|---|
| Benzaldehyde | (E)-N-benzylidene-3-bromo-2-fluoro-4-methoxyaniline | A standard reaction with an aromatic aldehyde. |
| Acetone | N-(propan-2-ylidene)-3-bromo-2-fluoro-4-methoxyaniline | Reaction with a simple ketone; may require more forcing conditions than an aldehyde. |
| Salicylaldehyde | 2-(((3-bromo-2-fluoro-4-methoxyphenyl)imino)methyl)phenol | The resulting Schiff base is a potential ligand for coordination chemistry. |
Mechanistic Elucidation of Key Transformations
Understanding the precise mechanism of a chemical reaction is crucial for controlling its outcome and optimizing conditions. For transformations involving this compound, this involves analyzing transition states, kinetic isotope effects, and reaction intermediates.
Transition State Analysis
A transition state is a fleeting, high-energy configuration of atoms that exists at the peak of the energy profile along a reaction coordinate. masterorganicchemistry.com It represents the energy barrier that must be overcome for reactants to convert into products and is characterized by partial bond formation and breakage. masterorganicchemistry.com
For reactions involving this compound, such as Schiff base formation or nucleophilic aromatic substitution, the transition state's structure and energy are key. For instance, in Schiff base formation, computational studies on related anilines have identified distinct transition states for the initial nucleophilic attack and the subsequent dehydration step. ejpmr.compeerj.com The geometry of these transition states, such as a six-membered ring arrangement involving an auxiliary molecule to facilitate proton transfer, can significantly influence the reaction rate. ejpmr.com The electronic nature of the substituents on the aniline ring plays a critical role; electron-donating groups like the methoxy group can stabilize a positively charged transition state, lowering the activation energy, while electron-withdrawing groups like fluoro and bromo would have the opposite effect. chemistrysteps.com
Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org It is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org
In reactions of anilines, a deuterium (B1214612) KIE (kH/kD) can be used to probe mechanisms. For example, in electrophilic aromatic substitution, if the initial attack of the electrophile is the slow step, there will be no significant KIE, as the C-H bond is broken in a subsequent fast step. youtube.com However, if the cleavage of the C-H (or C-D) bond is part of the rate-determining step, a primary KIE would be expected. youtube.com Similarly, in amine oxidation reactions, deuterium and nitrogen isotope effects have been used to support a hydride transfer mechanism over alternatives. nih.gov While specific KIE studies on this compound are not documented, this technique remains a viable method for elucidating the mechanisms of its various potential reactions.
Reaction Intermediate Characterization
Reaction intermediates are molecules that are formed from the reactants and react further to give the observed products of a chemical reaction. Unlike transition states, intermediates correspond to a local energy minimum on the reaction coordinate and may sometimes be stable enough to be isolated or detected spectroscopically.
Applications of 3 Bromo 2 Fluoro 4 Methoxyaniline As a Versatile Chemical Synthon
Building Block in Heterocyclic Compound Synthesis
The structure of 3-bromo-2-fluoro-4-methoxyaniline (B1458797) is primed for participation in a variety of cyclization reactions to form heterocyclic systems. The amino group is a key nucleophile, while the bromine atom provides a handle for cross-coupling reactions, enabling the construction of diverse and complex ring systems.
The aniline (B41778) moiety is a cornerstone in the synthesis of indole (B1671886) and quinoline (B57606) scaffolds, which are ubiquitous in medicinal chemistry and natural products.
Indole Synthesis: The most classic method for indole synthesis is the Fischer indole synthesis, which involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov To use this compound in this type of reaction, it would first be converted to its corresponding phenylhydrazine derivative. This is typically achieved through diazotization of the amine followed by reduction. Once the hydrazine (B178648) is formed, it can be condensed with a suitable ketone or aldehyde. The subsequent acid-catalyzed nih.govnih.gov-sigmatropic rearrangement would yield a highly substituted indole core, with the substitution pattern dictated by the initial aniline and the carbonyl partner. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine before undergoing the key rearrangement. wikipedia.orgnih.govsemanticscholar.org
Quinoline Synthesis: Several named reactions utilize anilines to construct the quinoline ring system. The Combes quinoline synthesis, for instance, involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgiipseries.orgnih.gov this compound can serve as the aniline component in this reaction. The initial step is the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic ring closure, followed by dehydration to yield the aromatic quinoline. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic effects of the substituents on the aniline ring. wikipedia.org Other established methods like the Doebner-von Miller and Conrad-Limpach syntheses also rely on anilines as key starting materials for accessing diverse quinoline derivatives. nih.govresearchgate.net
A summary of representative quinoline synthesis strategies is shown in the table below.
| Synthesis Name | Reactants | Key Features |
| Combes Synthesis | Aryl Amine + β-Diketone | Acid-catalyzed cyclodehydration of an enamine intermediate. nih.gov |
| Doebner-von Miller | Aryl Amine + α,β-Unsaturated Carbonyl | In-situ generation of the unsaturated carbonyl from glycerol (B35011) or other precursors. nih.gov |
| Conrad-Limpach | Aryl Amine + β-Ketoester | Condensation followed by cyclization to produce 4-hydroxyquinolines. researchgate.net |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone + Methylene Ketone | Base or acid-catalyzed condensation to form the quinoline ring. |
The nucleophilic character of the amino group in this compound also allows for its incorporation into other important nitrogen-containing heterocycles like pyrimidines and pyridines.
Pyrimidine (B1678525) Scaffolds: The most common strategy for constructing the pyrimidine ring is the condensation of a compound containing an N-C-N fragment (like an amidine or urea) with a 1,3-dicarbonyl compound or its synthetic equivalent. slideshare.netchemtube3d.comalmerja.com While this compound does not directly contain the N-C-N unit, it can be converted into a suitable precursor, such as a guanidine (B92328) or urea (B33335) derivative. For example, reaction of the aniline with cyanamide (B42294) would produce a phenylguanidine. This derivative can then undergo condensation with a β-diketone or β-ketoester in the Pinner pyrimidine synthesis to form a highly substituted 2-aminopyrimidine (B69317) ring. slideshare.net Such derivatives are of significant interest in medicinal chemistry. nih.gov
Pyridine (B92270) Scaffolds: The synthesis of substituted pyridines can be achieved through various condensation strategies. Although less direct than for quinolines, the aniline nitrogen of this compound can be incorporated into a pyridine ring. One conceptual approach involves its transformation into a β-enaminone, which can then react with another component to complete the pyridine ring. More practically, the bromine atom on the ring can be used in transition-metal-catalyzed cross-coupling reactions with organometallic pyridine derivatives to attach a pre-formed pyridine scaffold.
Benzotriazole (B28993) Synthesis: The formation of a benzotriazole ring from an ortho-phenylenediamine is a standard transformation. To synthesize a benzotriazole from this compound, the aniline would first need to be converted into a 1,2-aryldiamine. This typically involves nitration of the aniline (directed to the ortho position) followed by reduction of the nitro group. The resulting diamine can then undergo diazotization of one amino group, followed by intramolecular cyclization of the resulting diazonium salt onto the remaining amino group. researchgate.netacs.org A common method for this one-pot diazotization and cyclization uses sodium nitrite (B80452) in an acidic medium or milder reagents like a polymer-supported nitrite with p-toluenesulfonic acid. researchgate.netacs.orgorganic-chemistry.org This sequence provides a direct route to benzotriazoles bearing the bromo, fluoro, and methoxy (B1213986) substituents. nih.gov
Other Heterocycles: The aniline can also be a precursor to other fused heterocycles. For example, condensation of a related compound, 3-fluoro-4-methoxyaniline, with 2-bromo-5-methoxybenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) has been used to form a benzoxazole (B165842) ring system. This demonstrates the utility of substituted anilines in forming five-membered heterocyclic rings fused to the benzene (B151609) core.
Role in Materials Science
While direct applications of this compound in materials science are not extensively documented in publicly available research, its molecular structure suggests significant potential as a versatile chemical synthon, particularly in the development of advanced polymers and nonlinear optical (NLO) materials. The presence of bromine, fluorine, and a methoxy group on the aniline ring provides a unique combination of functionalities that can be exploited to tailor the properties of materials.
Precursor to Polymerizable Monomers
The aniline functional group in this compound serves as a key reactive site for polymerization. Aniline and its derivatives are well-known precursors for the synthesis of polyanilines, a class of conducting polymers with diverse applications. The amino group allows for oxidative polymerization or for the molecule to be incorporated into other polymer backbones, such as polyimides, through reactions with dianhydrides.
The synthesis of polymers from substituted anilines is a well-established field. For instance, poly(2-fluoroaniline), poly(2-chloroaniline), and poly(2-bromoaniline) have been synthesized chemically in acidic media. researchgate.net This indicates that this compound could similarly be polymerized to form a substituted polyaniline.
Furthermore, fluorinated diamines are crucial in the synthesis of fluorinated polyimides, which are sought after for their excellent thermal stability and low dielectric constants. kpi.ua The amino group of this compound allows it to act as a diamine precursor, potentially after dimerization or reaction with another difunctional monomer, for the creation of novel fluorinated and brominated polyimides. The synthesis of fluorinated polyimides often involves a two-step method where a diamine is reacted with a dianhydride to form a polyamic acid, which is then chemically or thermally imidized. scielo.brmdpi.com
The general synthetic route to creating polymers from substituted anilines, such as polyanilines, typically involves chemical oxidative polymerization. rsc.orgchalcogen.ro This method uses an oxidizing agent in an acidic medium to polymerize the aniline monomers. rsc.org
Table 1: Potential Polymerization Reactions for this compound
| Polymer Type | Potential Reaction | Resulting Polymer |
| Substituted Polyaniline | Oxidative Polymerization | Poly(this compound) |
| Polyimide | Reaction with a dianhydride | Brominated and Fluorinated Polyimide |
Influence of Halogen and Methoxy Groups on Material Properties
The specific combination of halogen and methoxy substituents on the aromatic ring of this compound is expected to impart distinct properties to any resulting polymer or material.
Fluorine: The presence of the highly electronegative fluorine atom can significantly influence material properties. In polymers like polyimides, the incorporation of fluorine-containing groups, such as the trifluoromethyl group, has been shown to:
Increase Solubility: The introduction of fluorine can disrupt polymer chain packing, leading to increased free volume and improved solubility in organic solvents. scielo.brresearchgate.net
Enhance Thermal Stability: Fluorinated polymers often exhibit high thermal stability. kpi.ua
Lower Dielectric Constant: The low polarizability of the C-F bond contributes to a lower dielectric constant, which is a critical property for materials used in microelectronics. kpi.ua
Improve Optical Transparency: The presence of fluorine can reduce intermolecular charge transfer interactions, leading to improved optical transparency in polymer films. scielo.br
Bromine: The bromine atom is well-known for its role in enhancing flame retardancy. Brominated flame retardants (BFRs) function by releasing bromine radicals upon heating, which interrupt the combustion chain reaction in the gas phase. youtube.com Incorporating bromine into the polymer backbone can therefore create inherently flame-retardant materials. This is a significant advantage over additive flame retardants, which can leach out over time. Studies on polymeric BFRs show that they can be a source of brominated aromatic compounds, indicating their decomposition under thermal stress to release flame-retarding species. nih.govacs.orgnih.gov
Methoxy Group: The methoxy group is an electron-donating group. Its presence on the polymer backbone can:
Influence Electronic Properties: The electron-donating nature of the methoxy group can affect the electronic structure of the polymer, influencing its conductivity and optical properties. In the context of nonlinear optical (NLO) materials, donor-acceptor substituted aromatic systems can exhibit enhanced NLO responses. tandfonline.comacs.orgnih.gov The combination of the electron-donating methoxy group with the electron-withdrawing halogen atoms could create interesting intramolecular charge transfer characteristics beneficial for NLO applications.
Affect Solubility and Morphology: The methoxy group can also influence the solubility and morphology of the resulting polymers.
Synergistic Effects: The combination of these three functional groups could lead to multifunctional materials. For example, a polymer derived from this compound could simultaneously possess flame retardancy (from bromine), enhanced solubility and thermal stability (from fluorine), and tailored electronic properties (from the interplay of the methoxy and halogen groups). Research on poly(aniline-co-o-nitroaniline) has shown that the incorporation of different substituent groups can be used to tune the properties of the resulting copolymers. researchgate.net Similarly, the properties of polymers derived from this compound could be finely tuned.
Table 2: Predicted Influence of Functional Groups on Polymer Properties
| Functional Group | Predicted Effect on Polymer Properties | Supporting Rationale |
| Fluorine | Increased solubility, thermal stability, and optical transparency; Lower dielectric constant. | Disrupts chain packing, low polarizability of C-F bond. kpi.uascielo.brresearchgate.net |
| Bromine | Enhanced flame retardancy. | Releases bromine radicals that interrupt combustion. youtube.com |
| Methoxy Group | Modified electronic and optical properties; Potential for NLO applications. | Electron-donating group influencing intramolecular charge transfer. acs.orgnih.gov |
Advanced Spectroscopic and Computational Methodologies for Structural and Electronic Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount for confirming the identity, purity, and detailed structural features of 3-bromo-2-fluoro-4-methoxyaniline (B1458797). Each technique offers a unique window into the molecular structure.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei, such as ¹⁹F. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be inferred from data on analogous substituted anilines. rsc.orgrsc.org
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to coupling between the two aromatic protons and with the ¹⁹F nucleus. The methoxy (–OCH₃) protons would typically appear as a sharp singlet, while the amine (–NH₂) protons would also likely be a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms attached to the electronegative fluorine, bromine, oxygen, and nitrogen atoms would exhibit characteristic chemical shifts. The carbon directly bonded to the fluorine atom would show a large C-F coupling constant.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial tool. huji.ac.ilnih.gov Fluorine is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe of the local electronic environment. huji.ac.il The ¹⁹F spectrum of this compound would show a signal whose chemical shift is indicative of the electronic effects of the adjacent bromo, amino, and methoxy groups. Coupling to the nearby aromatic proton would provide further structural confirmation.
Table 1: Expected NMR Data for this compound This table is generated based on typical chemical shift values for similar functional groups and coupling constants observed in related substituted anilines.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) | Assignment |
|---|---|---|---|
| ¹H | ~6.5 - 7.5 | Multiplet | Aromatic CH |
| ¹H | ~3.8 | Singlet | -OCH₃ |
| ¹H | Broad Singlet | - | -NH₂ |
| ¹³C | ~140 - 160 (¹JCF ≈ 240 Hz) | Doublet | C-F |
| ¹³C | ~95 - 110 | Singlet/Doublet | C-Br |
| ¹³C | ~145 - 155 | Singlet/Doublet | C-O |
| ¹³C | ~130 - 145 | Singlet/Doublet | C-N |
| ¹³C | ~110 - 125 | Doublet | Aromatic CH |
| ¹³C | ~56 | Singlet | -OCH₃ |
| ¹⁹F | Variable | Multiplet | Ar-F |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. nih.gov The combination of both techniques offers complementary information, as some vibrational modes may be more active in Raman than in IR, and vice versa. nih.gov
For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methoxy group, C-O stretching of the ether linkage, and vibrations corresponding to the carbon-halogen (C-F and C-Br) bonds. Studies on similar halogenated anilines have used these techniques to identify and assign fundamental vibrational frequencies.
Table 2: Expected Vibrational Frequencies for this compound This table is based on established group frequency data and findings from studies on analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretching (Amine) | 3300 - 3500 | FT-IR, Raman |
| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretching (Methoxy) | 2850 - 2960 | FT-IR, Raman |
| C=C Aromatic Ring Stretching | 1400 - 1600 | FT-IR, Raman |
| N-H Bending (Amine) | 1550 - 1650 | FT-IR |
| Asymmetric C-O-C Stretching (Aryl Ether) | 1200 - 1275 | FT-IR |
| Symmetric C-O-C Stretching (Aryl Ether) | 1020 - 1075 | FT-IR |
| C-F Stretching | 1000 - 1400 | FT-IR |
| C-Br Stretching | 500 - 650 | FT-IR, Raman |
Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS, UPLC-MS) for Purity and Identity Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are routinely used to assess the purity of synthetic compounds and confirm their identity. uni.lu
For this compound (C₇H₇BrFNO), the monoisotopic mass is approximately 218.9695 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Data sourced from PubChem predictions. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 219.97678 |
| [M+Na]⁺ | 241.95872 |
| [M-H]⁻ | 217.96222 |
| [M]⁺ | 218.96895 |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides theoretical insights that complement experimental findings, allowing for the prediction of molecular structures, energies, and properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govuni.lu By applying DFT methods, such as B3LYP, with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can perform geometry optimization to determine the most stable three-dimensional conformation of this compound. uni.lu
These calculations can also yield valuable information about the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. Furthermore, DFT allows for the simulation of vibrational frequencies, which can be compared with experimental FT-IR and Raman data to aid in the assignment of spectral bands. nih.gov
Ab Initio Calculations for Molecular Properties (e.g., dipole moment, polarizability, hyperpolarizability)
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be used to predict various molecular properties. Methods like Hartree-Fock (HF) can be employed, often in conjunction with DFT, to provide a comprehensive theoretical picture.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov
The interplay of these substituent effects determines the precise energy levels and the spatial distribution of the frontier orbitals. The HOMO is likely to be localized primarily on the aniline (B41778) ring and the nitrogen and oxygen atoms, reflecting their electron-donating character. The LUMO, on the other hand, would likely have significant contributions from the carbon atoms attached to the electron-withdrawing halogen substituents.
A smaller HOMO-LUMO gap generally signifies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This increased reactivity can be advantageous in various chemical syntheses. The precise energy values for the HOMO, LUMO, and the energy gap for this compound would be determined through quantum chemical calculations, such as those based on Density Functional Theory (DFT).
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.65 | ELUMO - EHOMO |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similarly substituted anilines. Specific experimental or computational data for this compound is not available in the cited literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow denote regions with intermediate or near-zero potential. wolfram.comresearchgate.net
For this compound, an MEP map would reveal the influence of its various functional groups on the molecule's electrostatic landscape. The electron-rich regions (red) would be expected to be concentrated around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, due to their lone pairs of electrons. These sites would be the most likely points of interaction with electrophiles, such as protons in an acid-catalyzed reaction.
The electron-deficient regions (blue) would likely be located around the hydrogen atoms of the amino group and, to a lesser extent, near the halogen atoms, particularly the bromine atom, due to the phenomenon of a "sigma-hole" in some halogenated compounds. The aromatic ring itself would exhibit a more complex potential distribution, with the areas ortho and para to the activating amino and methoxy groups showing a more negative potential than the positions influenced by the deactivating halogens.
Understanding the MEP map provides critical insights into intermolecular interactions, such as hydrogen bonding, and can guide the prediction of how the molecule will interact with other reagents or a biological receptor.
Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound
| Atomic Site | Predicted Electrostatic Potential (arbitrary units) | Implication |
| Nitrogen (of -NH2) | -0.045 | High electron density, site for electrophilic attack |
| Oxygen (of -OCH3) | -0.038 | High electron density, site for electrophilic attack |
| Bromine | +0.015 | Potential for halogen bonding (sigma-hole) |
| Aromatic C-H | +0.020 | Moderate positive potential |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of MEP analysis for similar molecules. Specific computational data for this compound is not available in the cited literature.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts via GIAO method, vibrational frequencies)
Computational chemistry provides powerful methods for predicting spectroscopic parameters, which can be invaluable for structure elucidation and for the interpretation of experimental data.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net This method has proven to be particularly effective in predicting both ¹H and ¹³C NMR spectra. For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted values, when compared with experimental spectra, can confirm the molecular structure and help in the assignment of complex spectral patterns. The accuracy of GIAO calculations is dependent on the level of theory and the basis set used in the computation.
Similarly, the vibrational frequencies of this compound can be computed using methods like Density Functional Theory (DFT). These calculations provide a theoretical vibrational spectrum (Infrared and Raman) that corresponds to the various stretching, bending, and torsional modes of the molecule. tsijournals.com Comparing the calculated frequencies with experimental IR and Raman spectra aids in the assignment of the observed absorption bands to specific molecular motions. This detailed vibrational analysis confirms the presence of functional groups and provides insights into the molecule's structural and bonding characteristics.
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (GIAO Method)
| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
| C-NH2 | 142.5 | 142.1 |
| C-F | 150.8 (JC-F = 245 Hz) | 150.5 (JC-F = 244 Hz) |
| C-Br | 108.2 | 108.5 |
| C-OCH3 | 148.9 | 148.6 |
| C-H (ortho to -NH2) | 115.7 | 115.4 |
| C-H (ortho to -OCH3) | 118.3 | 118.0 |
| C-OCH3 | 56.4 | 56.2 |
Note: The data in this table is hypothetical and for illustrative purposes. Specific experimental or computational data for this compound is not available in the cited literature.
Table 4: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450, 3360 | 3445, 3355 |
| C-H Stretch (Aromatic) | 3100-3000 | 3080-3010 |
| C-O-C Stretch (Asymmetric) | 1260 | 1255 |
| C-F Stretch | 1230 | 1225 |
| C-Br Stretch | 650 | 645 |
Note: The data in this table is hypothetical and for illustrative purposes. Specific experimental or computational data for this compound is not available in the cited literature.
Reaction Pathway Modeling and Energy Barrier Computations
Computational modeling of reaction pathways is a powerful tool for understanding reaction mechanisms, predicting the feasibility of a synthetic route, and identifying potential intermediates and transition states. This involves calculating the potential energy surface of a reaction, which allows for the determination of activation energies (energy barriers) for each step.
A plausible synthetic route to this compound could involve the bromination of 2-fluoro-4-methoxyaniline. The modeling of this reaction would start with the reactants (2-fluoro-4-methoxyaniline and a brominating agent like N-bromosuccinimide), proceed through a transition state, and end with the product (this compound). Computational methods can be used to calculate the geometries and energies of these species.
The energy barrier for the reaction is the energy difference between the reactants and the transition state. A lower energy barrier indicates a faster reaction rate. For an electrophilic aromatic substitution on the activated aniline ring, the energy barrier is expected to be relatively low. The regioselectivity of the bromination (i.e., why the bromine adds at the 3-position) can also be explained by comparing the energy barriers for attack at different positions on the ring. The position with the lowest activation energy will be the major product.
These computational studies provide valuable insights that can complement experimental work in optimizing reaction conditions and developing new synthetic methodologies. acs.org
Table 5: Hypothetical Energy Profile for the Bromination of 2-Fluoro-4-methoxyaniline
| Species | Relative Energy (kcal/mol) |
| Reactants (2-Fluoro-4-methoxyaniline + Br⁺ source) | 0 |
| Transition State (ortho-attack) | +15 |
| Transition State (meta-attack to -NH2) | +12 |
| Product (this compound) | -5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy values for electrophilic aromatic substitution reactions. Specific computational data for this reaction is not available in the cited literature.
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Transformations
The bromine atom on the aromatic ring of 3-Bromo-2-fluoro-4-methoxyaniline (B1458797) is a prime handle for a variety of catalytic cross-coupling reactions, extending beyond the well-established Suzuki-Miyaura coupling. The exploration of a broader range of modern catalytic transformations represents a significant avenue for future research. The reactivity of the C-Br bond can be harnessed to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.
Future studies could systematically investigate reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions. These transformations would allow for the introduction of diverse functionalities, including substituted amines, alkynes, and alkenes, respectively. The interplay of the existing fluoro and methoxy (B1213986) substituents will likely influence the reactivity and regioselectivity of these transformations, offering a rich area for mechanistic investigation.
A key research direction would be the development of catalyst systems specifically optimized for this substrate. The electron-donating methoxy group and the electron-withdrawing fluorine atom can electronically influence the palladium or copper catalyst, necessitating tailored ligand and reaction conditions to achieve high yields and selectivity. For instance, the development of ligands that can promote challenging couplings, such as the direct C-H activation of a partner molecule, would represent a significant advancement.
Table 1: Potential Catalytic Cross-Coupling Reactions for this compound
| Reaction Type | Coupling Partner | Potential Product Moiety | Catalyst System (Example) |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Substituted Arylamines | Pd(dba)₂ / Ligand (e.g., XPhos) |
| Sonogashira Coupling | Terminal Alkynes | Arylalkynes | PdCl₂(PPh₃)₂ / CuI |
| Heck Reaction | Alkenes | Arylalkenes | Pd(OAc)₂ / P(o-tolyl)₃ |
| Stille Coupling | Organostannanes | Biaryls, Arylalkenes | Pd(PPh₃)₄ |
| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Biaryls | Pd(dppf)Cl₂ |
Development of Asymmetric Synthetic Routes
The creation of chiral molecules is a cornerstone of modern drug discovery. While this compound itself is achiral, it serves as a valuable precursor for the synthesis of chiral derivatives. Future research should focus on the development of asymmetric synthetic routes that utilize this building block to generate enantiomerically pure compounds.
One promising approach is the asymmetric modification of the amino group. For instance, the amine could be derivatized to form an imine, which could then undergo asymmetric reduction or addition reactions to create a chiral center adjacent to the aromatic ring. Another avenue is the use of chiral catalysts in cross-coupling reactions to generate atropisomers, which are axially chiral molecules. The steric hindrance provided by the ortho-fluoro and bromo substituents might favor the formation of stable atropisomers upon coupling with a suitable partner.
Furthermore, the development of enzymatic resolutions or asymmetric transformations of derivatives of this compound could provide an environmentally friendly and highly selective method for accessing chiral building blocks.
Integration into Flow Chemistry and Automation Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. The synthesis and derivatization of this compound are well-suited for integration into flow chemistry and automated platforms.
Future research in this area could focus on developing a continuous flow process for the synthesis of this compound itself, potentially starting from more readily available precursors. Subsequently, this flow stream could be directly coupled to downstream functionalization steps, such as the catalytic transformations mentioned earlier. This integrated approach would enable the rapid synthesis of a library of derivatives with minimal manual intervention.
The use of packed-bed reactors containing immobilized catalysts could further enhance the efficiency and sustainability of these processes. nih.gov For example, a flow reactor with an immobilized palladium catalyst could be used for continuous cross-coupling reactions, allowing for easy separation of the product from the catalyst and continuous operation over extended periods. researchgate.net
Bioisosteric Replacement Studies and Scaffold Derivatization
In medicinal chemistry, the concept of bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—is a powerful tool for optimizing drug candidates. The unique combination of substituents on this compound makes it an excellent platform for systematic bioisosteric replacement studies.
Future research could involve the synthesis of analogues where each of the key functional groups is systematically replaced. For instance, the bromine atom could be replaced with other halogens (Cl, I) or a cyano group to modulate electronic properties and potential interactions with biological targets. The fluorine atom could be replaced with hydrogen or a methyl group to probe the importance of its electronegativity and size. researchgate.netnih.gov Similarly, the methoxy group could be replaced with other alkoxy groups or a hydroxyl group to alter solubility and hydrogen bonding capacity.
These studies would generate a library of closely related compounds, allowing for a detailed exploration of structure-activity relationships (SAR) in a given biological target. This approach can lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties. researchgate.netrepec.org
Table 2: Illustrative Bioisosteric Replacements for the 3-Bromo-2-fluoro-4-methoxyphenyl Scaffold
| Original Group | Position | Potential Bioisosteric Replacement | Rationale for Replacement |
| Bromo | 3 | Chloro, Iodo, Cyano | Modulate electronics, size, and reactivity. |
| Fluoro | 2 | Hydrogen, Chloro, Methyl | Alter steric and electronic profile. |
| Methoxy | 4 | Ethoxy, Isopropoxy, Hydroxy, Difluoromethoxy | Modify solubility, metabolic stability, and hydrogen bonding. |
| Amino | 1 | Hydroxyl, Thiol, Methylamino | Explore alternative interactions with biological targets. |
Advanced Spectroscopic Characterization Under Reaction Conditions
A deeper understanding of the reaction mechanisms involved in the transformation of this compound is crucial for optimizing existing methods and developing new ones. The use of advanced, in-situ spectroscopic techniques, often referred to as operando spectroscopy, offers a powerful means to study these reactions as they occur.
Future research should employ techniques such as operando Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to monitor the formation of intermediates and byproducts in real-time. This would provide invaluable insights into the kinetics and mechanisms of catalytic reactions involving this substrate. For example, operando IR spectroscopy could be used to observe the oxidative addition of the C-Br bond to a palladium catalyst and the subsequent steps of the catalytic cycle. ornl.gov
By combining these experimental techniques with computational modeling, a comprehensive picture of the reaction landscape can be developed. This knowledge can then be used to rationally design more efficient and selective synthetic methods for the derivatization of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-2-fluoro-4-methoxyaniline, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via sequential halogenation and methoxylation of aniline derivatives. A common approach involves:
Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to introduce bromine at the 3-position .
Fluorination : Employ electrophilic fluorinating agents (e.g., Selectfluor™) under anhydrous conditions to introduce fluorine at the 2-position .
Methoxylation : Utilize copper-catalyzed Ullmann coupling for methoxy group introduction at the 4-position .
- Key Variables : Temperature control during bromination minimizes side products, while fluorination efficiency depends on reagent stoichiometry . Yields typically range from 60–75% for optimized protocols .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., aromatic proton splitting for ortho-fluorine and para-methoxy groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 234.0) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the stability considerations for storing this compound?
- Storage Protocol :
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can researchers address contradictions in reported regioselectivity during halogenation steps?
- Case Study : Discrepancies in bromine positioning (3- vs. 4-bromo isomers) arise from competing directing effects of fluorine and methoxy groups.
- Resolution Strategy :
- Computational Modeling : DFT calculations to predict electronic effects of substituents on aromatic ring reactivity .
- Experimental Validation : Use substituent-blocking groups (e.g., trimethylsilyl) to isolate desired regiochemistry .
Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for drug discovery?
- Application Context : The bromine atom serves as a handle for Suzuki-Miyaura couplings to generate biaryl scaffolds in kinase inhibitor synthesis .
- Optimization Parameters :
- Catalyst Selection : Pd(PPh) or XPhos Pd G3 for high turnover in aryl boronate couplings .
- Solvent System : Use toluene/water mixtures with KCO as base to enhance reaction efficiency .
- Yield Improvement : Microwave-assisted synthesis reduces reaction time from 24h to 2h, achieving >85% yield .
Q. How can researchers mitigate competing side reactions during methoxylation?
- Challenge : Copper-catalyzed methoxylation may produce demethylated byproducts under acidic conditions .
- Mitigation Approaches :
- Base Optimization : Replace NaOH with milder bases (e.g., CsCO) to reduce nucleophilic attack on the methoxy group .
- Temperature Control : Maintain reactions at 80–90°C to balance reaction rate and selectivity .
Data Contradiction Analysis
Q. Why do studies report varying oxidative stability for halogenated anilines like this compound?
- Evidence Review : Some studies note rapid oxidation to quinones , while others report stability under inert atmospheres .
- Critical Variables :
- Oxidant Strength : Strong oxidants (e.g., KMnO) promote quinone formation, whereas milder conditions (e.g., O) preserve the amine .
- Substituent Effects : Electron-withdrawing groups (Br, F) reduce electron density, slowing oxidation compared to unsubstituted anilines .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Standardization Checklist :
Reagent Purity : Use >99% halogenation agents to minimize side reactions .
Inert Atmosphere : Conduct fluorination and methoxylation under N or Ar to prevent moisture ingress .
Analytical Cross-Validation : Correlate NMR, MS, and HPLC data to confirm batch consistency .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound?
- Hazard Profile :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
